(E)-3-(4-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE
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Overview
Description
(E)-3-(4-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE is a synthetic organic compound that features a nitrophenyl group and a tetrahydrobenzothiazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.
Synthesis of the tetrahydrobenzothiazole moiety: This involves the cyclization of appropriate starting materials under acidic or basic conditions.
Coupling reaction: The final step involves the coupling of the nitrophenyl intermediate with the tetrahydrobenzothiazole moiety under suitable conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production methods for such compounds generally involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitrophenyl group may play a role in binding to the target, while the tetrahydrobenzothiazole moiety could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Nitrophenyl)-N-(1,3-benzothiazol-2-yl)-2-propenamide: Lacks the tetrahydro moiety.
(E)-3-(4-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-butenamide: Has a different alkene chain length.
Uniqueness
(E)-3-(4-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE is unique due to the combination of its nitrophenyl and tetrahydrobenzothiazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(10-7-11-5-8-12(9-6-11)19(21)22)18-16-17-13-3-1-2-4-14(13)23-16/h5-10H,1-4H2,(H,17,18,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBGRZAGFFVSGO-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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